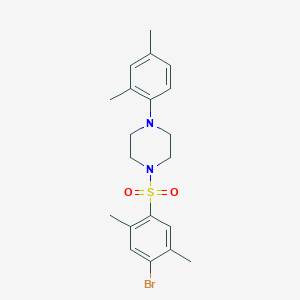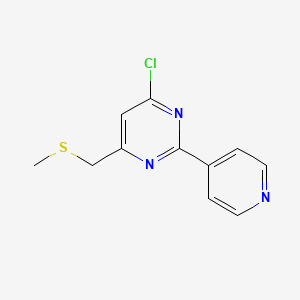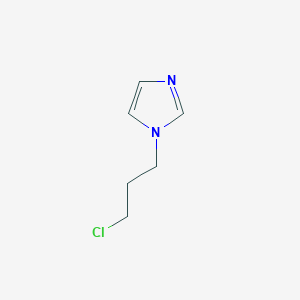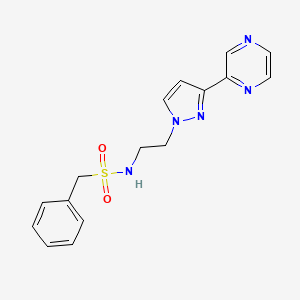![molecular formula C10H7F2N3O2 B2717405 2-[(cyanomethoxy)imino]-N-(2,4-difluorophenyl)acetamide CAS No. 866043-48-3](/img/structure/B2717405.png)
2-[(cyanomethoxy)imino]-N-(2,4-difluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(cyanomethoxy)imino]-N-(2,4-difluorophenyl)acetamide” is a chemical compound with the molecular formula C10H7F2N3O2 . It has a CAS number of 866043-48-3 .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 7 hydrogen atoms, 2 fluorine atoms, 3 nitrogen atoms, and 2 oxygen atoms . The average mass is 239.178 Da and the monoisotopic mass is 239.050629 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, were not available in the web search results . For detailed properties, it’s recommended to refer to material safety data sheets (MSDS) or contact chemical suppliers .科学的研究の応用
Synthesis and Chemical Transformations
Research has focused on the synthesis of novel functionalized compounds through reactions involving similar chemical groups. For instance, the synthesis of functionalized 2-imino-3-(N-cyclohexylcarbamoyl)-2,5-dihydrofurans through tertiary α-hydroxy ketones reactions with N-cyclohexyl(cyano-acetamide) demonstrates the utility of cyanoacetamide derivatives in creating compounds with potential biological activities (Avetisyan, Karapetyan, & Tadevosyan, 2010).
Antimicrobial Applications
Cyano-N-arylacetamide reagents have been used in the synthesis of various nitrogenous heterocycles, such as iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole. These compounds have shown promising antimicrobial activities, highlighting the potential of cyanoacetamide derivatives in developing new antimicrobial agents. Molecular docking studies further elucidate the active compounds' interactions with microbial targets, offering a pathway to designing more effective treatments (Ewies & Abdelsalaam, 2020).
Photovoltaic and Photoreactive Studies
The exploration of photoreactions and the photovoltaic efficiency of compounds bearing similar structural features has been a topic of interest. For example, the study of flutamide and its different photoreactions in various solvents without cage-forming compounds provides insights into how structural analogs might behave under light exposure. Such research is relevant for understanding the stability and reactivity of potential drug molecules or materials under environmental conditions (Watanabe, Fukuyoshi, & Oda, 2015).
Heterocyclic Chemistry and Synthesis
The utility of cyanoacetamide in heterocyclic chemistry is well-documented, with its involvement in synthesizing various benzothiophenes demonstrating antitumor and antioxidant activities. This showcases the broad applicability of compounds with cyanoacetamide functionalities in synthesizing bioactive molecules for pharmaceutical research (Bialy & Gouda, 2011).
Advanced Material Synthesis
Research on the synthesis of ketamine from a non-toxic procedure highlights innovative approaches to synthesizing medically relevant compounds. This research outlines a new protocol for ketamine synthesis, potentially applicable to related compounds, emphasizing the importance of safe and efficient synthesis methods in pharmaceutical chemistry (Zekri, Fareghi‐Alamdari, & Momeni-Fard, 2020).
Safety and Hazards
特性
IUPAC Name |
(2E)-2-(cyanomethoxyimino)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-7-1-2-9(8(12)5-7)15-10(16)6-14-17-4-3-13/h1-2,5-6H,4H2,(H,15,16)/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHYFEHGIKZHPQ-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C=NOCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)NC(=O)/C=N/OCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2717322.png)
![3-tert-butyl-1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea](/img/structure/B2717324.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole](/img/structure/B2717325.png)
![5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717326.png)
![N-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)prop-2-enamide](/img/structure/B2717330.png)

![5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2717332.png)




![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide](/img/structure/B2717343.png)
![1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)-1,4-diazepane](/img/structure/B2717344.png)
![2-Chloro-N-[2-(2-methoxyphenoxy)propyl]pyridine-4-carboxamide](/img/structure/B2717345.png)
